5-Chloro-8-nitroquinoline
Overview
Description
5-Chloro-8-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It has a molecular weight of 208.601 Da . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 5-Chloro-8-nitroquinoline involves the reaction of commercially available 5-chloro-2-nitroaniline, glycerol, and NaI in the presence of concentrated H2SO4 at 150°C . There are also various synthesis protocols for constructing the quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-nitroquinoline can be analyzed using spectroscopic methods . The compound has a planar structure, which contributes to its lipophilic effect .Physical And Chemical Properties Analysis
5-Chloro-8-nitroquinoline has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a flash point of 167.6±23.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 59 Å2 .Scientific Research Applications
Spectroscopic Characterization and Reactive Properties
A combined spectroscopic and computational study on 8-hydroxyquinoline derivatives, including 5-chloro-8-hydroxyquinoline (5CL8HQ), reveals significant insights into their properties. Spectroscopic characterization using IR and FT-Raman techniques, complemented by DFT calculations and molecular dynamics simulations, has shown that these compounds exhibit nonlinear optical (NLO) behavior, suggesting potential applications in the development of NLO materials. Moreover, NBO analysis indicates stability in the molecular systems due to hyperconjugative interactions and charge delocalization. The ligands also show potential inhibitory activity against ACP reductase, hinting at possible biochemical applications (Sureshkumar et al., 2018).
Antibacterial Properties
Research into new 8-nitrofluoroquinolone derivatives, involving 5-chloro-8-nitroquinoline, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. Certain derivatives, particularly those with more lipophilic groups, demonstrate enhanced activity against S. aureus. This line of study opens up avenues for the development of new antibacterial agents with specific activity profiles (Al-Hiari et al., 2007).
Effect on Neuroblastoma Cells
8-Hydroxyquinoline derivatives, including 5-chloro-8-nitroquinoline, have been studied for their multifunctional properties such as antineurodegenerative and antidiabetic activities. Their effects on calpain-dependent pathways in human neuroblastoma cells under high glucose conditions have been investigated. These compounds, notably 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), attenuate increased expression of calpain even in high-glucose environments, suggesting potential therapeutic applications in neuronal cell protection (Suwanjang et al., 2016).
Fluorescence and Spectroscopic Studies
Quinoline-derived fluorescent complexes, synthesized from 5-chloro-8-hydroxyquinoline, have shown intense luminescence, making them potential candidates for ionic and biological probes, as well as for cell imaging applications. The spectroscopic properties of these complexes vary depending on the coordinated metal, indicating their versatility and utility in various bioanalytical contexts (Mecca et al., 2016).
Anticancer Potential
A study comparing the cytotoxicity of clioquinol with its analogues, including 8-hydroxy-5-nitroquinoline (NQ), reveals that NQ is significantly more toxic to human cancer cell lines. Its activity is enhanced by copper and it does not act as a zinc ionophore, unlike clioquinol. NQ's potent anticancer properties, combined with its previously known antimicrobial usage, suggest its potential as an effective cancer treatment agent (Jiang et al., 2011).
Safety And Hazards
The safety data sheet of a similar compound, 5-Chloro-8-hydroxyquinoline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, similar to 5-Chloro-8-nitroquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
5-chloro-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPLGHWWKFRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287575 | |
Record name | 5-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832910 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Chloro-8-nitroquinoline | |
CAS RN |
6942-98-9 | |
Record name | 6942-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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